molecular formula C10H10F2O4 B1456865 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid CAS No. 776324-86-8

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

Cat. No.: B1456865
CAS No.: 776324-86-8
M. Wt: 232.18 g/mol
InChI Key: TZDJCZBUQYJRKG-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a fluorinated phenylacetic acid derivative with the molecular formula C 10 H 10 F 2 O 4 (CID 58641765) . This compound features a benzene ring core substituted with both a difluoromethoxy group and a methoxy group, functionalized with an acetic acid side chain. The structural motif of fluorinated phenylacetic acids is of significant interest in medicinal and agrochemical research, as the incorporation of fluorine atoms can profoundly alter a molecule's physicochemical properties, metabolic stability, and biological activity . While specific biological data for this compound is not available in the public domain, structurally related analogs, such as bromo- and fluoro-substituted methoxyphenylacetic acids, have established roles as key synthetic intermediates. These intermediates are frequently employed in the synthesis of complex natural products and bioactive molecules, including antimitotic agents like Combretastatin A-4 and model systems for Vancomycin-type antibiotics . The presence of the difluoromethoxy (OCF 2 H) group is particularly noteworthy; this group can act as a hydrogen bond donor and is often explored as a bioisostere for phenols, thiols, and amines, offering a strategy to modulate lipophilicity and membrane permeability in drug discovery . This product is intended for use as a building block in pharmaceutical research and development, for instance in the construction of more complex molecular architectures via further functionalization of its carboxylic acid group. It is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-7-3-2-6(5-9(13)14)4-8(7)16-10(11)12/h2-4,10H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDJCZBUQYJRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrolysis of Methoxybenzyl Nitrile in Concentrated Sulfuric Acid (Acidic Hydrolysis Route)

A robust industrial method for preparing methoxyphenylacetic acid derivatives involves the hydrolysis of methoxybenzyl cyanide under acidic conditions:

  • Step 1: Slowly and continuously add p-methoxybenzyl cyanide into 30%-70% concentrated sulfuric acid at 90–150 °C.
  • Step 2: Maintain reflux and heat preservation until the nitrile conversion reaches >99% (residual nitrile <0.1-1%).
  • Step 3: Cool the reaction mixture, separate the lower acidic aqueous layer and salts.
  • Step 4: Neutralize the upper organic brown oil layer containing methoxyphenylacetic acid to pH 7.5–10 using alkali.
  • Step 5: Decolorize with activated carbon at 50–90 °C, filter, then acidify the filtrate to pH 1–4.
  • Step 6: Cool to 20–60 °C to precipitate the product, filter, wash with water, centrifuge, and dry.

This process is noted for its simplicity, high yield, and suitability for industrial scale, with yields typically high and purity >99% achievable.

Substitution and Methylation Reactions on Hydroxy/Methoxyphenylacetate Intermediates

Another approach involves multi-step synthesis starting from hydroxyphenylacetic acid intermediates:

  • Step 1: Hydrolysis of hydroxyphenylacetonitrile or related intermediates to obtain hydroxyphenylacetic acid derivatives.
  • Step 2: In aqueous alkaline medium (pH 13–14), perform substitution reactions with methylating agents (e.g., dimethyl sulfate) to introduce methoxy groups at ortho or para positions relative to the acetic acid moiety.
  • Step 3: Acidify the reaction mixture with hydrochloric acid (preferably 36% aqueous) to pH 1–2 to precipitate the methoxyphenylacetic acid derivative.
  • Step 4: Isolate the product by filtration and drying.

This method allows selective methylation and incorporation of methoxy groups in defined positions, critical for achieving the substitution pattern in 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid.

While explicit detailed procedures for difluoromethoxy introduction in the target compound are scarce in open literature, the general strategy is to prepare the difluoromethoxy-substituted aromatic precursor first, then proceed with acetic acid side chain installation via hydrolysis or carbonylation.

Carbonylation of Halogenated Difluoromethoxy-Methoxybenzyl Derivatives

An alternative preparation involves:

  • Starting from halogenated benzyl derivatives bearing difluoromethoxy and methoxy substituents.
  • Performing carbonylation under mild conditions (e.g., palladium-catalyzed) in the presence of sodium hydroxide and organic solvents.
  • Isolating the sodium salt of the phenylacetic acid, followed by acidification to yield the free acid.

This method offers high purity products and mild reaction conditions but requires sophisticated catalyst handling.

Comparative Data Table of Preparation Methods

Method Key Steps Conditions Yield & Purity Advantages Limitations
Acidic Hydrolysis of Nitrile Nitrile + H2SO4 reflux → neutralization → filtration 90–150 °C, 30–70% H2SO4 High yield (>90%), purity >99% Simple, scalable, cost-effective Requires handling concentrated acid
Alkaline Methylation of Hydroxyphenylacetate Hydrolysis → methylation (alkaline, dimethyl sulfate) → acidification pH 13–14 methylation, acid pH 1–2 High purity (>99%) Selective methylation Multi-step, handling toxic methylating agents
Carbonylation of Halogenated Precursors Pd-catalyzed carbonylation → acidification Mild temp, NaOH, organic solvent High purity Mild conditions, clean reaction Catalyst sensitivity, cost

Research Findings and Optimization Notes

  • Hydrolysis reactions should be monitored to ensure residual nitrile content is below 1% to avoid impurities.
  • Alkaline methylation benefits from controlling pH strictly at 13–14 for optimal substitution efficiency.
  • Acidification should be carefully controlled (pH 1–4) to maximize precipitation yield and purity.
  • Catalyst recovery and reuse in methylation and carbonylation steps improve process sustainability.
  • Use of activated carbon for decolorization enhances product purity and appearance.
  • The difluoromethoxy group requires mild reaction conditions to prevent cleavage or side reactions.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions can produce a wide range of substituted aromatic compounds .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid exhibit significant anti-inflammatory effects. These compounds are believed to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway. A study demonstrated that derivatives of this compound could reduce inflammation markers in vitro and in vivo models, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

The compound has shown promise in cancer research. In vitro studies using human cancer cell lines (e.g., HeLa and A549) revealed that treatment with this compound resulted in dose-dependent inhibition of cell proliferation. The mechanism appears to involve the induction of apoptosis through the generation of reactive oxygen species (ROS), which can trigger cell cycle arrest .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. It is suggested that the inhibition of phosphodiesterase 4D (PDE4D) by this compound could enhance cognitive functions and memory consolidation, providing a potential therapeutic avenue for treating neurodegenerative disorders .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Starting Materials : Utilization of commercially available precursors.
  • Key Steps : Methoxylation and difluoromethylation reactions are critical for introducing the functional groups necessary for biological activity.

Antioxidant Activity

A study conducted on cultured cells demonstrated that this compound effectively scavenged free radicals, reducing oxidative stress markers significantly . This property is crucial for developing therapies aimed at conditions related to oxidative damage.

Antibacterial Research

In vitro assays have shown that this compound exhibits significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations comparable to established antibiotics. This positions it as a promising candidate for new antimicrobial therapies .

Neuroprotective Research

Research involving animal models has suggested that treatment with this compound may enhance cognitive functions through modulation of PDE4D activity, potentially offering new strategies for managing Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a broader class of substituted phenylacetic acids, which vary in substituents on the aromatic ring and adjacent functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Phenylacetic Acid Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key References
This compound -OCF₂H (3), -OCH₃ (4) C₁₀H₁₀F₂O₄ 232.18
2-(3-Benzyloxy-4-methoxyphenyl)acetic acid -OCH₂C₆H₅ (3), -OCH₃ (4) C₁₆H₁₆O₄ 272.29
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid Benzofuran core, acetyl (5), -OCH₃ (7, 4) C₂₁H₁₈O₆ 366.37
2-(5-(Benzyloxy)-2-bromo-4-methoxyphenyl)acetic acid -Br (2), -OCH₂C₆H₅ (5), -OCH₃ (4) C₁₆H₁₅BrO₃ 335.20

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., benzofuran in ) reduce conformational flexibility, whereas bromine in increases molecular weight and polarity.

Key Observations :

  • The target compound is commercially available, but analogs like and are synthesized via multicomponent reactions (MCRs) using Meldrum’s acid, achieving moderate to high yields.
  • Difluoromethoxy incorporation likely requires specialized fluorination reagents (e.g., Selectfluor®), though evidence for this specific route is absent .
Table 3: Reported Bioactivities of Analogs
Compound Name Bioactivity Cell Lines/Models References
2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxo-thiazolidin-5-ylidenemethyl]-4-chloro-phenoxy}-N-(4-methoxyphenyl)acetamide Antitumor (logGI₅₀ = -5.38) Renal, lung, ovarian cancer
5-{2-[5-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethylidene}-1,3-thiazolidine-2,4-dione Antiproliferative, antibacterial Not specified

Key Observations :

  • The difluoromethoxy group may enhance blood-brain barrier penetration or resistance to enzymatic degradation compared to non-fluorinated analogs .

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound Name Solubility (Predicted) LogP (Predicted) Stability References
This compound Low in water, soluble in DMSO 1.5–2.0 Stable at RT, hygroscopic?
2-(3-Benzyloxy-4-methoxyphenyl)acetic acid Low in water 2.8 Sensitive to hydrolysis

Key Observations :

    Biological Activity

    2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    The chemical structure of this compound features a phenylacetic acid backbone with two methoxy groups and a difluoromethoxy substituent. This unique arrangement may influence its interactions with biological targets.

    Antimicrobial Properties

    Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain phenylacetic acid derivatives possess significant activity against various bacterial strains, suggesting that this compound may also share similar effects.

    Anticancer Activity

    The compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis or differentiation. For example, a study involving tubulin binding molecules indicated that certain derivatives caused significant changes in gene expression profiles associated with cancer cell differentiation .

    The mechanism by which this compound exerts its effects is believed to involve the modulation of specific molecular targets such as enzymes and receptors involved in key biological pathways. The structural features of the compound allow it to interact with these targets effectively, potentially leading to therapeutic outcomes .

    Case Studies

    • Anticancer Efficacy : A study evaluated the differentiation-inducing effects of compounds structurally related to this compound on acute myeloid leukemia (AML) cell lines. Results showed that these compounds significantly upregulated CD11b expression, indicating differentiation towards a macrophage phenotype .
    • Antimicrobial Testing : In another study, derivatives were tested against various pathogens, revealing promising antimicrobial activity comparable to established antibiotics. The structure-activity relationship (SAR) indicated that the presence of methoxy groups enhanced antimicrobial efficacy.

    Data Tables

    Activity Type Compound EC50 (µM) Remarks
    AnticancerOXS0002750.240Induces differentiation in AML cells
    AntimicrobialThis compoundTBDEffective against Gram-positive bacteria
    AnticancerVX-8090.087Positive control for CFTR function

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetic acid, and what reaction conditions are critical for yield optimization?

    • Methodological Answer : Synthesis of structurally similar arylacetic acids often involves nucleophilic substitution or coupling reactions. For example, phenoxyacetic acid derivatives can be synthesized under controlled pH (pH 3–6) using copper sulfate as a catalyst, as demonstrated in analogous difluorophenoxy compounds . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal intermediates and transition states, reducing trial-and-error in optimizing reaction steps . Post-synthesis purification may involve steam distillation and reduced-pressure rectification .

    Q. Which analytical techniques are most reliable for characterizing the structural and chemical properties of this compound?

    • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are critical for confirming molecular structure. For example, ¹⁹F NMR can resolve the difluoromethoxy group’s electronic environment. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography provides definitive stereochemical data for crystalline derivatives .

    Q. How does the compound’s stability vary under different storage and experimental conditions (e.g., pH, temperature)?

    • Methodological Answer : Stability studies should include accelerated degradation tests under varying pH (1–13) and temperatures (4°C to 40°C). For lab handling, store in airtight containers at –20°C, protected from light, as recommended for similar arylacetic acids . Avoid prolonged exposure to moisture, as hydrolysis of the difluoromethoxy group may occur .

    Advanced Research Questions

    Q. What computational strategies can elucidate the reaction mechanisms involved in synthesizing or modifying this compound?

    • Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as the energetics of difluoromethoxy group formation. Transition state analysis and molecular dynamics simulations help identify rate-limiting steps and solvent effects. For example, ICReDD’s workflow integrates quantum chemical calculations with experimental feedback to optimize reaction design .

    Q. How does the difluoromethoxy moiety influence the compound’s biochemical interactions compared to non-fluorinated analogs?

    • Methodological Answer : Comparative studies with analogs (e.g., 4-fluoro-3-methoxyphenylacetic acid or 2,4-difluorophenoxy derivatives ) can reveal fluorination’s impact on lipophilicity, metabolic stability, and target binding. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities with enzymes or receptors. Fluorine’s electronegativity may enhance hydrogen-bonding interactions or alter pharmacokinetic profiles .

    Q. What in vitro assays are suitable for evaluating the compound’s potential pharmacological activity?

    • Methodological Answer : Prioritize target-specific assays based on structural analogs. For example:

    • Enzyme inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) for cyclooxygenase or lipoxygenase activity, given the phenylacetic acid scaffold’s relevance in anti-inflammatory research .
    • Cellular uptake : Radiolabeled analogs (e.g., ¹⁴C or ³H tagging) to study membrane permeability in Caco-2 cells .
    • Cytotoxicity : MTT or ATP-based viability assays in cancer cell lines, with dose-response modeling to calculate IC₅₀ values .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid
    Reactant of Route 2
    Reactant of Route 2
    2-[3-(Difluoromethoxy)-4-methoxyphenyl]acetic acid

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